molecular formula C24H21BrN2O3S B4150361 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide

2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide

Cat. No.: B4150361
M. Wt: 497.4 g/mol
InChI Key: PLGGSVAFKABULT-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a useful scaffold in pharmaceutical chemistry .


Synthesis Analysis

There are various synthetic approaches developed for the synthesis of 2-arylbenzothiazoles . For instance, one method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can significantly alter the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole compounds can be used as catalysts or ligands in organic synthesis reactions to facilitate the progress of various chemical reactions .

Mechanism of Action

While the specific mechanism of action for your compound is not available, many biologically potent molecules containing 2-substituted benzothiazole scaffolds have numerous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant activities, and more .

Future Directions

Benzothiazole and its derivatives continue to be a focus of research due to their wide range of biological activities . Future research will likely continue to explore new synthetic pathways and potential applications for these compounds .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O3S/c1-3-29-20-12-16(24-27-19-10-6-7-11-22(19)31-24)17(25)13-21(20)30-14-23(28)26-18-9-5-4-8-15(18)2/h4-13H,3,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGGSVAFKABULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)Br)OCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide
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2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide
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2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide
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2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide
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2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide
Reactant of Route 6
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2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide

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